Ethyl 2-chloroacrylate
Overview
Description
Ethyl 2-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is a colorless liquid that is primarily used in the synthesis of various chemicals and polymers. This compound is known for its reactivity due to the presence of both an ester and a chloro group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacrylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then allowed to react at 20-25°C for about 4 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as vacuum distillation to remove residual acidic gases and ensure high product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Polymerization: It can undergo radical polymerization to form polymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions.
Hydrolysis: Ethyl acrylate and hydrochloric acid.
Scientific Research Applications
Ethyl 2-chloroacrylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.
Biology: Used in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of ethyl 2-chloroacrylate involves its reactivity due to the presence of the chloro and ester groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as an intermediate in various synthetic pathways, targeting different molecular structures and pathways .
Comparison with Similar Compounds
Ethyl acrylate: Similar in structure but lacks the chloro group.
Ethyl chloroacetate: Contains a chloro group but differs in the position of the ester group.
Methyl 2-chloroacrylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the combination of the chloro and ester groups, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of chemicals and materials .
Properties
IUPAC Name |
ethyl 2-chloroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUNPKSKGHPMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30772-38-4 | |
Record name | 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30772-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060993 | |
Record name | Ethyl 2-chloroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
687-46-7 | |
Record name | Ethyl 2-chloro-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl .alpha.-chloroacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 2-chloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-chloroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloroacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-chloroacrylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9L7HKC6PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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